2-AMINO-7-ETHYL-7-METHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE
Overview
Description
2-AMINO-7-ETHYL-7-METHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE is a heterocyclic compound that belongs to the pyrano[4,3-b]pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and is substituted with amino, ethyl, methyl, and carbonitrile groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-ETHYL-7-METHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and resorcinol in the presence of a catalyst such as sodium carbonate in ethanol . This reaction proceeds through a series of steps including condensation, cyclization, and substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-ETHYL-7-METHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-AMINO-7-ETHYL-7-METHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-7-ETHYL-7-METHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4H-pyran-3-carbonitrile derivatives
- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives
Uniqueness
2-AMINO-7-ETHYL-7-METHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-7-ethyl-7-methyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-12(2)5-10-9(7-16-12)4-8(6-13)11(14)15-10/h4H,3,5,7H2,1-2H3,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFHSXSQQWYVAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=NC(=C(C=C2CO1)C#N)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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